The synthesis of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide and related compounds is described in patent literature []. The synthetic strategy involves the reaction of a triazole APJ receptor agonist with various substituents. The specific details of the synthesis for N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide are not explicitly provided in the given paper set.
N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide is described as an agonist of the APJ receptor []. This receptor is involved in various physiological processes, including cardiovascular regulation. While the exact mechanism of action is not detailed, it can be inferred that the compound exerts its effects by binding to and activating the APJ receptor, leading to downstream signaling events that modulate cardiovascular function.
Research on N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-2-pyridinyl-4-isoxazolecarboxamide has focused on its potential for treating cardiovascular conditions, particularly chronic heart failure []. This is attributed to its agonist activity on the APJ receptor, which plays a role in cardiovascular regulation.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: